![molecular formula C20H16N4OS B2356276 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide CAS No. 1427925-24-3](/img/structure/B2356276.png)
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide
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Overview
Description
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide, also known as CYC-116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. CYC-116 has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide inhibits Aurora kinase A and B, which are critical regulators of cell division. Aurora kinase A is involved in the formation of the mitotic spindle, while Aurora kinase B is involved in the separation of chromosomes during cell division. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide with other anti-cancer agents. Another area of interest is the investigation of the potential use of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide in the treatment of other diseases, such as neurodegenerative disorders. Finally, further research is needed to determine the safety and efficacy of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide in clinical trials.
Synthesis Methods
The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide involves several steps. The first step is the reaction of quinoline-3-carboxaldehyde with 2-chloro-6-cyclopropylpyridine to form 3-cyano-6-cyclopropyl-2-(quinolin-3-yl)pyridine. This compound is then reacted with thioacetamide to form 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine. Finally, this compound is reacted with 4-bromo-1,2,3,4-tetrahydroisoquinoline to form 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide.
Scientific Research Applications
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, colon, and pancreatic cancer cells. In vivo studies have also shown that 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide can inhibit tumor growth in mouse models of breast and colon cancer.
properties
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanyl-N-quinolin-3-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-26-20-16(10-21)15(9-18(24-20)12-6-7-12)19(25)23-14-8-13-4-2-3-5-17(13)22-11-14/h2-5,8-9,11-12H,6-7H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMIPRDZWQWBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3=CC4=CC=CC=C4N=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide |
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